N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-20-4-6-21(7-5-20)18(24)19-13-10-17(23)22(12-13)14-2-3-15-16(11-14)26-9-8-25-15/h2-3,11,13H,4-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOWHCBTQHKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Condensation
Palladium-catalyzed reactions between benzene-1,2-diols and propargylic carbonates yield regio- and stereoselective benzodioxins. For example, Tanaka et al. demonstrated that Pd(0) catalysts facilitate the formation of σ-allenylpalladium intermediates, which undergo phenoxide ion attack to generate η³-allylpalladium complexes. Subsequent intramolecular cyclization produces 2,3-dihydro-1,4-benzodioxins with Z-stereoselectivity. This method achieves yields of 60–85% under mild conditions (THF, 50°C, 12–24 hrs).
Acid-Catalyzed Cyclization
Alternative routes employ acid-mediated cyclization of 1,2-dihydroxybenzenes with 1,2-dihaloethanes. For instance, reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ in DMF at 80°C for 8 hrs yields 2,3-dihydro-1,4-benzodioxin in 75% yield. Functionalization at the 6-position is achieved via Friedel-Crafts acylation or nitration followed by reduction.
Formation of 5-Oxopyrrolidin-3-amine Derivatives
The 5-oxopyrrolidin-3-amine scaffold is synthesized through Michael addition-cyclization sequences or enaminone-based strategies:
Enaminone Cyclization
Itaconic acid serves as a starting material for generating enaminone intermediates. Reacting itaconic acid with benzodioxan-6-amine in ethanol under reflux (12 hrs) forms a β-enaminone, which undergoes cyclization in acidic conditions (H₂SO₄, 0°C, 2 hrs) to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine. This method achieves 65–70% yields with high regioselectivity.
Reductive Amination
Alternative approaches involve reductive amination of γ-keto esters. For example, ethyl 4-oxopentanoate is reacted with benzodioxan-6-amine in methanol, followed by NaBH₄ reduction (0°C, 4 hrs) and acid-catalyzed cyclization (HCl, reflux, 6 hrs) to furnish the pyrrolidinone ring. Yields range from 55–60%.
Carboxamide Coupling with 4-Methylpiperazine
The final step involves coupling the pyrrolidin-3-amine with 4-methylpiperazine-1-carbonyl derivatives:
Carbodiimide-Mediated Amidation
Activation of 4-methylpiperazine-1-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in anhydrous THF (1 hr, 20°C) generates an imidazolide intermediate. Subsequent reaction with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine in THF (2 hrs, 20°C) affords the target carboxamide in 80–85% yield. Purification via recrystallization (n-hexane/ethyl acetate) enhances purity to >95%.
Schlenk-Type Acylation
Alternatively, 4-methylpiperazine-1-carbonyl chloride is prepared by treating the carboxylic acid with SOCl₂ (reflux, 4 hrs). Reaction with the pyrrolidin-3-amine in dichloromethane (0°C to 20°C, 12 hrs) in the presence of Et₃N yields the carboxamide (70–75% yield). Excess base is critical to neutralize HCl byproducts.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Benzodioxin Formation : Pd-catalyzed methods outperform acid-mediated cyclization in controlling regiochemistry.
- Pyrrolidinone Ring Closure : Enaminone cyclization offers superior yields but requires stringent temperature control to avoid byproducts.
- Carboxamide Purity : CDI-mediated coupling minimizes racemization compared to Schlenk methods, making it preferable for chiral intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in DMF with a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has been explored for its therapeutic properties:
- Antibacterial Activity : Research indicates that this compound may exhibit antibacterial properties by targeting specific bacterial enzymes, which could lead to the development of new antibiotics .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases and lipoxygenase enzymes, which play critical roles in neurotransmitter regulation and inflammatory processes .
Biological Research
The compound's unique structure allows it to interact with various biological systems:
- Pharmacological Studies : Investigations into its pharmacological properties have revealed that it can modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .
- Case Studies : In vitro studies have demonstrated its efficacy against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Materials Science
Beyond biological applications, the compound is also being studied for its material properties:
- Electronic and Optical Properties : The unique heterocyclic structure may contribute to specific electronic or optical characteristics, making it a candidate for use in advanced materials .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives.
- Reagents : Common reagents include 4-acetamidobenzene-sulfonyl chloride and sodium carbonate.
- Reaction Conditions : Optimizing temperature and solvent choice is crucial to maximize yield and purity.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Benzodioxin-Pyrrolidinone Core
Several analogues share the benzodioxin-pyrrolidinone scaffold but differ in substituents:
Key Observations :
- The urea derivatives (e.g., entries 1 and 3) exhibit higher hydrogen-bonding capacity but lower metabolic stability compared to the piperazine-carboxamide group in the target compound .
- Bulky substituents (e.g., butyl groups) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Analogues with Benzoxazinone/Piperazine Carboxamide Moieties
Compounds with benzoxazinone or modified piperazine groups highlight structural versatility:
Key Observations :
Sulfonamide Derivatives with Benzodioxin Rings
Sulfonamide-based analogues demonstrate divergent pharmacological profiles:
Key Observations :
- Sulfonamide/sulfamate groups improve antibacterial and anticonvulsant activities but reduce CNS penetration due to higher polarity .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 378.45 g/mol. The structure features a benzodioxin moiety, which is known for its biological activity.
Target Enzymes
The primary biological targets of this compound include cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and inflammatory processes.
Mode of Action
The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is prevalent.
Neuroprotective Effects
Research has demonstrated that this compound exhibits significant neuroprotective effects. In an experimental model of acute cerebral ischemia in mice, the compound significantly prolonged survival times and reduced mortality rates compared to control groups .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent through its action on lipoxygenase pathways. By inhibiting these pathways, it may reduce the production of pro-inflammatory mediators.
Study on Neuroprotection
In a study investigating the neuroprotective effects of various compounds, this compound was administered to mice subjected to induced cerebral ischemia. The results indicated that treated mice had significantly improved survival rates and neurological scores compared to untreated controls .
| Treatment Group | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| Control | 10.67 ± 1.52 | 80 |
| Compound Dose 1 | 14.30 ± 1.98 | 40 |
| Compound Dose 2 | 14.62 ± 1.89 | 30 |
| Nimodipine | 14.56 ± 0.38 | 20 |
Synthesis and Biological Evaluation
The synthesis of this compound has been reported in literature with methods involving multi-step reactions starting from readily available precursors . The biological evaluation highlighted its potential as a lead compound for developing therapeutics targeting neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the pyrrolidinone and benzodioxin moieties followed by carboxamide formation. Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst selection (e.g., HATU for amide bond formation). Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical variables (e.g., solvent:time interactions) . Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via H/C NMR and high-resolution mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR : H NMR detects proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; piperazine methyl group at δ 2.3 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., CHNO: 396.1789 Da) to verify molecular formula .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; C18 columns using acetonitrile/water gradients resolve impurities .
Q. How can initial biological activity screening be designed to prioritize target pathways for this compound?
- Methodological Answer : Use high-throughput screening (HTS) assays against kinase or GPCR libraries due to the compound’s piperazine-carboxamide motif, which often interacts with these targets . For example:
- Kinase inhibition : ATP-binding site competition assays (IC determination).
- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic activity .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
- Methodological Answer :
- Solubility : Perform pH-dependent solubility studies (pH 1.2–7.4) using shake-flask methods with UV quantification. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes may enhance solubility .
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Conflicting data may arise from polymorphic forms; X-ray diffraction (PXRD) identifies crystalline vs. amorphous states .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like dopamine receptors (piperazine’s affinity for D/D). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- Off-target profiling : SwissTargetPrediction or SEA databases predict secondary targets (e.g., serotonin transporters) .
Q. How can reaction fundamentals and reactor design be improved for scalable synthesis?
- Methodological Answer :
- Continuous flow chemistry : Microreactors enhance heat/mass transfer for exothermic steps (e.g., benzodioxin ring formation). CFD simulations optimize flow rates and residence times .
- Catalyst recycling : Immobilize catalysts (e.g., Pd on mesoporous silica) to reduce costs and improve yield in Suzuki-Miyaura couplings .
Key Methodological Recommendations
- Experimental Design : Use fractional factorial designs to prioritize variables (e.g., 2 design for 5 factors) .
- Data Contradiction Resolution : Apply multivariate analysis (PCA) to identify outlier conditions .
- Advanced Characterization : Combine cryo-EM with MD simulations for binding dynamics in membrane proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
